3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
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Description
3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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Biological Activity
3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their biological properties by improving metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of biphenyl structures with precise control over substitution patterns. The fluorination of biphenyls can significantly alter their lipophilicity and electronic properties, which are crucial for their interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antitumor agent and its effects on various biological pathways.
Antitumor Activity
Research has indicated that fluorinated biphenyl derivatives exhibit significant antitumor activity. For instance, a study highlighted that certain fluorinated compounds could inhibit the growth of cancer cell lines at low nanomolar concentrations while exhibiting a biphasic dose-response relationship in sensitive tumor lines . This suggests that this compound may also possess similar properties, although specific data on this compound is limited.
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Fluorinated compounds have been shown to interact with enzymes and receptors involved in these processes, enhancing their efficacy against tumor cells .
Case Studies
Several studies have explored the biological implications of fluorinated biphenyls:
- Study on Antibacterial Activity : A series of related compounds demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that the introduction of fluorine enhances interaction with bacterial membranes . While this compound has not been directly tested in this context, its structural similarity indicates potential antibacterial properties.
- Fluorine's Role in Medicinal Chemistry : A review emphasized how fluorine substitution can improve the pharmacokinetic properties of drugs, leading to increased potency and selectivity for biological targets . This principle likely applies to this compound as well.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-fluoro-3-(3-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-3-1-2-10(7-11)12-6-9(8-16)4-5-13(12)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKBOIRPBXWTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.